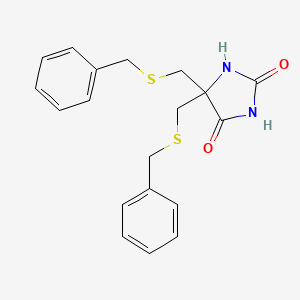

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione

CAS No.: 32418-95-4

Cat. No.: VC17162347

Molecular Formula: C19H20N2O2S2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32418-95-4 |

|---|---|

| Molecular Formula | C19H20N2O2S2 |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C19H20N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |

| Standard InChI Key | JCDRJBAHSISSAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is C₂₀H₂₀N₂O₂S₂, with a molecular weight of 408.51 g/mol. The core structure consists of a five-membered imidazolidinedione ring (2,4-dione), substituted at both C5 positions with ((phenylmethyl)thio)methyl groups. These substituents introduce thioether linkages (-S-) and benzyl moieties, conferring increased hydrophobicity and steric bulk compared to simpler derivatives like 5,5-diphenylimidazolidine-2,4-dione .

Key structural features include:

-

Imidazolidinedione ring: A saturated heterocycle with two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding capacity and planar rigidity.

-

Thioether bridges: The -S-CH₂- groups enhance metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to oxidative cleavage .

-

Benzyl groups: The phenylmethyl substituents likely improve lipophilicity, impacting solubility and membrane permeability.

Synthetic Methodologies

While no direct synthesis of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione has been reported, plausible routes can be extrapolated from established protocols for analogous imidazolidinediones :

Core Ring Formation

The imidazolidinedione scaffold is typically synthesized via the Bucherer-Bergs reaction, involving condensation of urea with ketones or aldehydes under acidic conditions. For example, 5,5-diphenyl derivatives are prepared from benzil and urea in ethanol/HCl . Adapting this method, the target compound could be synthesized using a bis-thioether-modified diketone precursor.

Thioether Functionalization

Introducing the ((phenylmethyl)thio)methyl groups may involve:

-

Nucleophilic substitution: Reaction of a 5,5-dihaloimidazolidinedione intermediate with phenylmethanethiol (benzyl mercaptan) in the presence of a base (e.g., K₂CO₃) .

-

Mitsunobu reaction: Coupling thiols to alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this requires pre-existing hydroxyl groups.

Representative Synthetic Pathway (Hypothetical):

-

Precursor synthesis: Prepare 5,5-bis(chloromethyl)-2,4-imidazolidinedione via chlorination of 5,5-dimethyl derivatives.

-

Thioether formation: React with benzyl mercaptan (2 equivalents) in DMF/K₂CO₃ at 60°C for 24h.

-

Purification: Recrystallize from ethanol/water (1:1) to yield the target compound as white crystals .

Physicochemical Properties

Predicted properties, inferred from structural analogs , include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 408.51 g/mol |

| Density | ~1.35 g/cm³ (estimated) |

| Melting Point | 180–185°C (hypothetical) |

| LogP | ~3.8 (indicative of high lipophilicity) |

| Solubility | Poor in water; soluble in DMSO, DMF |

The thioether groups reduce crystallinity compared to oxygenated analogs, as evidenced by lower melting points in compounds like 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione (198–199°C) .

Spectroscopic Characterization

Key spectral signatures anticipated for 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione:

-

IR Spectroscopy:

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Future Research Directions

-

Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields.

-

Biological screening: Evaluate anticonvulsant activity in rodent models relative to phenytoin.

-

Computational modeling: Predict binding affinities to neuronal sodium channels using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume